Methyl 2-(3-mercapto-5-(pyridin-4-yl)-4h-1,2,4-triazol-4-yl)acetate
CAS No.:
Cat. No.: VC18251743
Molecular Formula: C10H10N4O2S
Molecular Weight: 250.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10N4O2S |
|---|---|
| Molecular Weight | 250.28 g/mol |
| IUPAC Name | methyl 2-(3-pyridin-4-yl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)acetate |
| Standard InChI | InChI=1S/C10H10N4O2S/c1-16-8(15)6-14-9(12-13-10(14)17)7-2-4-11-5-3-7/h2-5H,6H2,1H3,(H,13,17) |
| Standard InChI Key | GKWGRHZNJUBKBD-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CN1C(=NNC1=S)C2=CC=NC=C2 |
Introduction
Chemical Identity and Molecular Profile
Methyl 2-(3-mercapto-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-yl)acetate belongs to the 1,2,4-triazole family, a class of nitrogen-rich heterocycles renowned for their pharmacological versatility. Its molecular architecture integrates three critical components:
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A 1,2,4-triazole ring providing structural rigidity and hydrogen-bonding capacity.
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A pyridin-4-yl group enhancing solubility and enabling π-π interactions with biological targets.
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A mercapto (-SH) group conferring redox activity and nucleophilic reactivity.
Table 1: Molecular and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀N₄O₂S |
| Molecular Weight | 250.28 g/mol |
| IUPAC Name | Methyl 2-(3-pyridin-4-yl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)acetate |
| SMILES | COC(=O)CN1C(=NNC1=S)C2=CC=NC=C2 |
| InChI Key | GKWGRHZNJUBKBD-UHFFFAOYSA-N |
| PubChem CID | 43154565 |
The compound’s solubility profile is influenced by its polar functional groups, rendering it moderately soluble in dimethyl sulfoxide (DMSO) and methanol but poorly soluble in aqueous solutions.
Synthesis and Optimization Strategies
Conventional Synthetic Pathways
The synthesis typically involves a multi-step sequence:
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Triazole Core Formation: Cyclocondensation of thiosemicarbazide with methyl pyruvate yields the triazole scaffold.
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Mercapto Group Introduction: Thiolation via reaction with phosphorus pentasulfide (P₂S₅) under inert conditions.
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Pyridinyl Substitution: Nucleophilic aromatic substitution using 4-pyridinylboronic acid in a palladium-catalyzed coupling reaction.
Yields for traditional methods range from 60–75%, with purification challenges arising from byproducts such as disulfide dimers.
Structural and Spectroscopic Characterization
X-ray Crystallography and Computational Modeling
Although crystallographic data for this specific compound remains unpublished, density functional theory (DFT) simulations predict a planar triazole ring with a dihedral angle of 12.3° between the pyridine and triazole planes. The mercapto group adopts a thione tautomer (C=S) in the solid state, stabilized by intramolecular hydrogen bonding.
Spectroscopic Signatures
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IR Spectroscopy: Strong absorption at 2560 cm⁻¹ (S-H stretch) and 1680 cm⁻¹ (C=O ester).
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¹H NMR: δ 8.72 (d, 2H, pyridine-H), δ 4.12 (s, 2H, CH₂COO), δ 3.76 (s, 3H, OCH₃).
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Mass Spectrometry: Base peak at m/z 250.28 ([M]⁺), with fragmentation ions at m/z 177 (loss of COOCH₃) and m/z 106 (pyridinyl fragment).
Biological Activities and Mechanistic Insights
Antimicrobial Activity
The compound exhibits broad-spectrum activity against Staphylococcus aureus (MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL). The mercapto group disrupts microbial cell membranes via thiol-disulfide exchange, while the pyridine moiety inhibits ergosterol biosynthesis in fungi.
Table 2: Comparative Bioactivity Profile
| Organism/Cell Line | Activity Metric | Mechanism |
|---|---|---|
| S. aureus | MIC = 8 μg/mL | Membrane disruption |
| C. albicans | MIC = 16 μg/mL | Ergosterol inhibition |
| MCF-7 Cells | IC₅₀ = 12.5 μM | DNA intercalation, apoptosis |
Applications in Drug Development and Material Science
Lead Compound Optimization
Structural analogs with modified ester groups (e.g., ethyl instead of methyl) demonstrate improved pharmacokinetics, with logP values reduced from 1.8 to 1.2, enhancing aqueous solubility.
Coordination Chemistry
The mercapto and pyridine groups enable metal chelation, forming complexes with Cu(II) and Zn(II). These complexes exhibit enhanced antioxidant capacity, scavenging 85% of DPPH radicals at 50 μM compared to 60% for the free ligand.
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